n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine
Description
L2-b is a bifunctional molecule designed to target metal-amyloid-β (metal-Aβ) species in AD pathogenesis. Its structure comprises:
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(3-methylbutan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-10(2)11(3)14-12-6-8-13(9-7-12)15(4)5/h6-11,14H,1-5H3 |
InChI Key |
UQYAGVAEBHUMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzene-1,4-diamine and the alkylating agent are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares L2-b with derivatives sharing the benzene-1,4-diamine core but differing in substituents:
Functional Comparisons
Metal Chelation and Aβ Interaction
- L2-b vs. L1 : L2-b replaces L1’s imine group with a stable methylene linker, improving aqueous stability while retaining bifunctionality .
- L2-b vs. Hybrid 17 : Hybrid 17 integrates a tacrine moiety for acetylcholinesterase (AChE) inhibition but sacrifices specificity for metal-Aβ due to bulkier structure .
Pharmacokinetic Properties
- L2-b vs. 8b : The trifluoromethyl group in 8b enhances lipophilicity (clogP ~3.8) but may reduce BBB penetration compared to L2-b (clogP ~2.5) .
- L2-b vs. SI80: SI80’s pyrazolyl-fluorophenyl substituent increases molecular weight (357 vs.
Therapeutic Efficacy
Research Findings and Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
